molecular formula C8H8FNO4 B7988155 ethyl 5-fluoro-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate

ethyl 5-fluoro-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate

Cat. No.: B7988155
M. Wt: 201.15 g/mol
InChI Key: KRPFLIYEGCRSFO-UHFFFAOYSA-N
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Description

The compound identified as “ethyl 5-fluoro-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate” is a chemical entity with unique properties and applications. It is important in various scientific fields due to its distinct chemical structure and reactivity.

Preparation Methods

The synthesis of ethyl 5-fluoro-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations.

    Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques to achieve high efficiency and scalability.

Chemical Reactions Analysis

ethyl 5-fluoro-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure of this compound.

    Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.

    Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and specific catalysts. The reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

    Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

ethyl 5-fluoro-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: this compound is used in industrial processes for the production of specific chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 5-fluoro-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate exerts its effects involves specific molecular targets and pathways. The compound interacts with certain enzymes or receptors, leading to a cascade of biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

ethyl 5-fluoro-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4/c1-2-14-8(13)4-3-10-7(12)5(9)6(4)11/h3H,2H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPFLIYEGCRSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=C(C1=O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CNC(=C(C1=O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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